molecular formula C5H5IN2O B1444166 3-Amino-5-iodopyridin-2(1H)-one CAS No. 856161-24-5

3-Amino-5-iodopyridin-2(1H)-one

Cat. No. B1444166
CAS RN: 856161-24-5
M. Wt: 236.01 g/mol
InChI Key: UBTVLIJOTAIWGE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Specific chemical reactions involving 3-Amino-5-iodopyridin-2(1H)-one are not mentioned in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available sources .

Scientific Research Applications

Chemical Structure and Properties

  • 3-Amino-5-iodopyridin-2(1H)-one is a compound characterized by a pyridine ring substituted with amino and iodo groups. The crystal structure of a related compound, 3-Amino-5-bromo-2-iodopyridine, reveals weak intermolecular hydrogen bonding forming chains along the z-axis, highlighting the potential for similar interactions in this compound (Bunker et al., 2008).

Catalysis and Chemical Synthesis

  • It is used in palladium-catalyzed aminocarbonylation reactions. For example, using nitrogen-containing iodo-heteroaromatics like 3-iodopyridine can yield biologically significant N-substituted nicotinamides and pyridyl-glyoxylamides (Takács et al., 2007).

Applications in Medicinal Chemistry

  • This compound derivatives have been explored for their inhibitory properties against HIV-1 reverse transcriptase, demonstrating the compound's potential in antiviral research. Notably, some derivatives exhibited highly potent and selective inhibition (Saari et al., 1992).

Structural Analysis and Theoretical Studies

  • Theoretical studies on related compounds, like 3-((5-methylpyridin-2-yl) amino)isobenzofuran-1(3H)-one, offer insights into the electronic and molecular structure, which can be extrapolated to understand this compound. These studies involve techniques like X-ray diffraction, IR spectroscopy, and DFT calculations (Yılmaz et al., 2020).

Biochemical Applications

  • Its derivatives are explored for their potential as inhibitors in biochemical pathways. For instance, C-5 methyl substituted derivatives of 3-iodopyridin-2(1H)-one have shown promising results as HIV inhibitors, underscoring the compound's relevance in bioactive molecule development (Guillemont et al., 2009).

Protein Interaction Studies

  • Compounds like methyl 5-iodopyridine-2-carboximidate, which share structural similarities with this compound, are used to introduce heavy atoms into proteins, aiding in the study of protein structures and functions (Riley & Perham, 1973).

Mechanism of Action

The mechanism of action of 3-Amino-5-iodopyridin-2(1H)-one is not mentioned in the available sources .

Future Directions

The future directions of research or applications involving 3-Amino-5-iodopyridin-2(1H)-one are not explicitly mentioned in the available sources .

properties

IUPAC Name

3-amino-5-iodo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTVLIJOTAIWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856771
Record name 3-Amino-5-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

856161-24-5
Record name 3-Amino-5-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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